molecular formula C14H13FO2 B6373693 4-(3-Ethoxyphenyl)-3-fluorophenol CAS No. 1261996-04-6

4-(3-Ethoxyphenyl)-3-fluorophenol

Cat. No.: B6373693
CAS No.: 1261996-04-6
M. Wt: 232.25 g/mol
InChI Key: FHABCISDQOZFHP-UHFFFAOYSA-N
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Description

4-(3-Ethoxyphenyl)-3-fluorophenol is an organic compound that belongs to the class of phenols It features a phenol group substituted with an ethoxy group at the 3-position and a fluorine atom at the 3-position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Ethoxyphenyl)-3-fluorophenol can be achieved through several methods, including:

    Suzuki–Miyaura Coupling: This method involves the coupling of a boronic acid derivative with a halogenated phenol in the presence of a palladium catalyst.

    Ether Cleavage: Another approach involves the cleavage of an ether bond in a precursor molecule to yield the desired phenol.

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction due to its efficiency and scalability. The use of automated reactors and continuous flow systems can enhance the production yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

4-(3-Ethoxyphenyl)-3-fluorophenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form hydroxy derivatives.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the fluorine atom.

Major Products Formed

    Oxidation: Quinones and other oxidized phenolic compounds.

    Reduction: Hydroxy derivatives.

    Substitution: Amino or thio-substituted phenols.

Scientific Research Applications

4-(3-Ethoxyphenyl)-3-fluorophenol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its phenolic structure.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(3-Ethoxyphenyl)-3-fluorophenol involves its interaction with molecular targets such as enzymes and receptors. The phenol group can form hydrogen bonds with active sites, while the ethoxy and fluorine substituents can influence the compound’s binding affinity and specificity. These interactions can modulate the activity of the target proteins and affect various biological pathways.

Comparison with Similar Compounds

Similar Compounds

    4-(3-Methoxyphenyl)-3-fluorophenol: Similar structure but with a methoxy group instead of an ethoxy group.

    4-(3-Ethoxyphenyl)-3-chlorophenol: Similar structure but with a chlorine atom instead of a fluorine atom.

Uniqueness

4-(3-Ethoxyphenyl)-3-fluorophenol is unique due to the combination of the ethoxy and fluorine substituents, which can impart distinct chemical and biological properties. The presence of the ethoxy group can enhance the compound’s solubility and reactivity, while the fluorine atom can influence its electronic properties and stability.

Properties

IUPAC Name

4-(3-ethoxyphenyl)-3-fluorophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FO2/c1-2-17-12-5-3-4-10(8-12)13-7-6-11(16)9-14(13)15/h3-9,16H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHABCISDQOZFHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)C2=C(C=C(C=C2)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90684272
Record name 3'-Ethoxy-2-fluoro[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90684272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261996-04-6
Record name 3'-Ethoxy-2-fluoro[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90684272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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